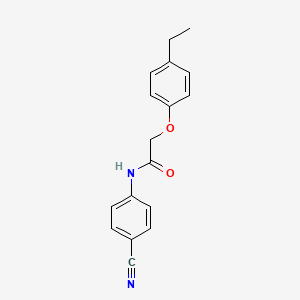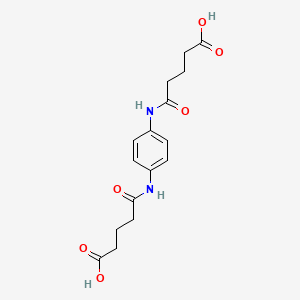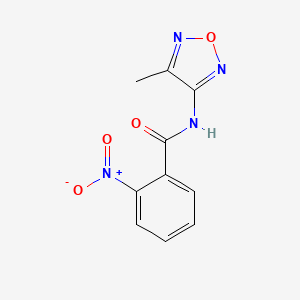
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell proliferation. In recent years, A-769662 has garnered significant attention in the scientific community due to its potential therapeutic applications in various diseases, such as diabetes, cancer, and neurodegenerative disorders.
Wirkmechanismus
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has also been shown to activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and mammalian target of rapamycin (mTOR) pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle cells, N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide increases glucose uptake and glycogen synthesis by activating AMPK and GLUT4. In liver cells, N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide reduces glucose production and fatty acid synthesis by inhibiting ACC and sterol regulatory element-binding protein 1c (SREBP-1c). In cancer cells, N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide induces cell cycle arrest and apoptosis by activating AMPK and inhibiting the mTOR pathway. In neuronal cells, N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide improves mitochondrial function and reduces oxidative stress by activating AMPK and the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has several advantages as a research tool, including its specificity for AMPK and its ability to activate the enzyme without the need for energy depletion. However, N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has some limitations, such as its potential off-target effects and its instability in aqueous solutions. Researchers should carefully consider these factors when using N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide in their experiments and use appropriate controls to ensure the validity of their results.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide, including:
1. Development of more potent and stable analogs of N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide for therapeutic applications.
2. Investigation of the effects of N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide in different disease models, such as obesity, cardiovascular disease, and neurodegenerative disorders.
3. Elucidation of the molecular mechanisms underlying the off-target effects of N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide and their potential implications for its therapeutic use.
4. Exploration of the synergistic effects of N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide with other drugs or natural compounds in treating various diseases.
5. Development of novel delivery systems for N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide to improve its bioavailability and pharmacokinetics.
In conclusion, N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide is a small molecule activator of AMPK with significant potential as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research directions hold promise for further elucidating its therapeutic potential.
Synthesemethoden
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide can be synthesized using a multi-step process starting from 4-cyanophenylboronic acid and 4-ethylphenol. The synthesis involves several chemical reactions, including Suzuki coupling, bromination, and amidation, and requires specialized equipment and expertise. The yield of N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide can vary depending on the quality of the starting materials and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has been extensively studied in various preclinical models, including cell lines, animal models, and human tissues. The compound has shown promising results in improving glucose uptake, insulin sensitivity, and lipid metabolism in diabetic animals and humans. N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has also demonstrated anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-13-5-9-16(10-6-13)21-12-17(20)19-15-7-3-14(11-18)4-8-15/h3-10H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDVKFKXWYLEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)

![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)


![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)

![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)
